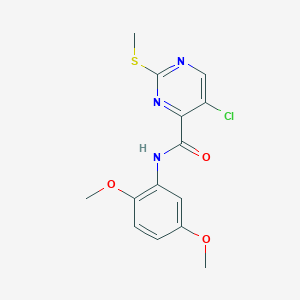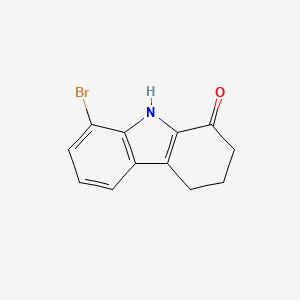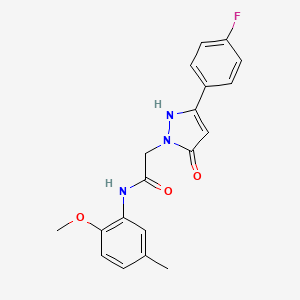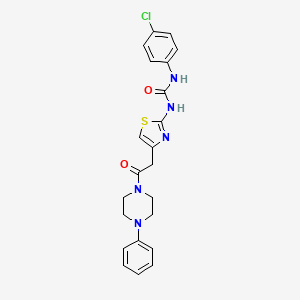
5-chloro-N-(2,5-dimethoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2,5-dimethoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide, also known as PD 0332991, is a small molecule inhibitor that targets cyclin-dependent kinases (CDK) 4 and 6. It has been extensively studied for its potential as an anti-cancer drug due to its ability to inhibit cell cycle progression and proliferation.
Scientific Research Applications
Novel Compound Synthesis
5-chloro-N-(2,5-dimethoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide represents a class of compounds that have been synthesized for potential applications in medicinal chemistry. These compounds, including related derivatives, have been explored for their anti-inflammatory, analgesic, and COX inhibitory activities. For instance, compounds similar to this compound have been synthesized from visnaginone and khellinone, showing significant COX-2 selectivity and analgesic activity, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Crystal Structure and Synthesis Optimization
The crystal structure and synthesis of closely related compounds, such as 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, have been extensively studied. These investigations provide valuable insights into the chemical properties and potential reactivity of this compound. Such studies facilitate the development of more efficient synthesis routes and enhance our understanding of the compound's structural characteristics (Ji, 2006).
Antidepressant and Nootropic Potential
Research has also delved into the potential antidepressant and nootropic effects of compounds bearing similarity to this compound. For example, certain derivatives have shown promising antidepressant activity, highlighting the potential therapeutic applications of these compounds in treating mood disorders and cognitive impairments (Thomas et al., 2016).
Mechanism of Action
Pyrimidine derivatives
Pyrimidine is a basic structure in many important biomolecules like thymine, cytosine, and uracil which are essential components of DNA and RNA. Pyrimidine derivatives have been known to possess a wide range of biological activities .
Indole derivatives
The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
5-chloro-N-(2,5-dimethoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-20-8-4-5-11(21-2)10(6-8)17-13(19)12-9(15)7-16-14(18-12)22-3/h4-7H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAHLBMGWVEDHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=NC(=NC=C2Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2960503.png)
![[2-Methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]amine](/img/structure/B2960504.png)

![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide](/img/structure/B2960508.png)

![Methyl 2-[(3-chloro-4-propan-2-ylbenzoyl)-(cyanomethyl)amino]acetate](/img/structure/B2960511.png)
![3-Ethoxy-7-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B2960512.png)
![Tert-butyl (3S)-3-[4-[(but-2-ynoylamino)methyl]pyridin-3-yl]oxypyrrolidine-1-carboxylate](/img/structure/B2960514.png)

![2,5-dichloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2960516.png)

![N-[2-({7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide](/img/structure/B2960519.png)
![1-[2-[(3-Methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2960520.png)